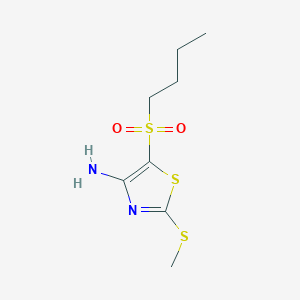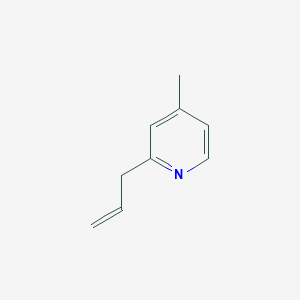
3-(4-Methyl-2-pyridyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridyl-propene derivatives involves several strategies, including palladium-catalyzed oxidative carbonylation of alkynylbenzyl alcohols, aldehydes, and ketones. This method allows for the introduction of various substituents and functionalities, offering control over the molecular structure of the resulting compounds (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of pyridyl derivatives is characterized by interactions such as C–H⋯N, C–H⋯π, and π⋯π, which play a crucial role in their crystal packing and overall stability. These interactions facilitate the formation of linear chains, layer structures, and 3D networks in the crystal lattice, significantly influencing the physical and chemical properties of the compounds (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Pyridyl-propene derivatives undergo various chemical reactions, including photoisomerization, which proceeds through singlet, diabatic, and/or adiabatic mechanisms. These reactions are significantly influenced by the presence of intramolecular hydrogen bonds, which affect their excited state properties (Bartocci, Galiazzo, Mazzucato, & Spalletti, 2001).
Physical Properties Analysis
The physical properties of pyridyl-propene derivatives, such as photoluminescence and magnetic properties, are directly related to their molecular structure. Coordination polymers containing these units exhibit unique photoluminescent behaviors and magnetic properties due to their specific structural arrangements and interactions (Xu, Liang, Liu, Liu, & Li, 2014).
Wissenschaftliche Forschungsanwendungen
-
Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
- Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
- Application : Pharmaceutical cocrystals are currently gaining interest among the scientific community, due to their great potential for providing novel crystalline forms with superior properties such as solubility, dissolution rate, bioavailability, and stability .
- Method : Robust computational tools are valuable tools in the rationalization of cocrystal formation, by providing insight into the intermolecular interactions of multicomponent molecular solids .
- Results : Significant non-covalent interactions (NCIs) were identified and evaluated by Hirshfeld surface analysis and density functional theory (DFT) computations, and three-dimensional networks (energy vector diagrams, lattice energy frameworks) were constructed, outlining the crucial stabilizing role of water and the dominance of π-π stacking interactions in the cocrystal .
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, 1-(4-Methyl-2-pyridyl)piperazine is harmful if swallowed and may cause respiratory irritation2. Always refer to the specific Safety Data Sheet (SDS) for the compound .
Zukünftige Richtungen
The future directions in the field of pyridine and imidazole derivatives are vast. These compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs1. Further research and development in this field can lead to the discovery of new compounds with potential therapeutic applications.
Please consult with a professional chemist or a relevant expert for more specific and detailed information. This information is a general overview and may not apply directly to “3-(4-Methyl-2-pyridyl)-1-propene”.
Eigenschaften
IUPAC Name |
4-methyl-2-prop-2-enylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-4-9-7-8(2)5-6-10-9/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKETXIQMFCDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551489 |
Source


|
| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-pyridyl)-1-propene | |
CAS RN |
113985-34-5 |
Source


|
| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


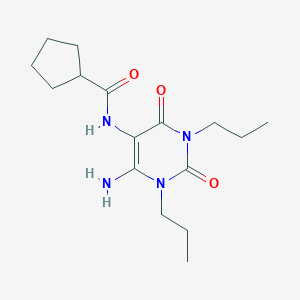


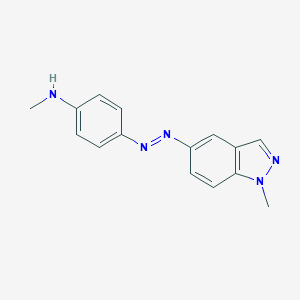
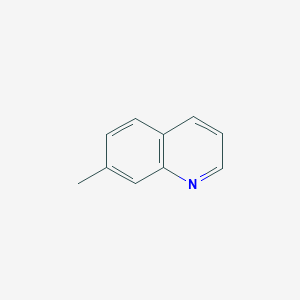


![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
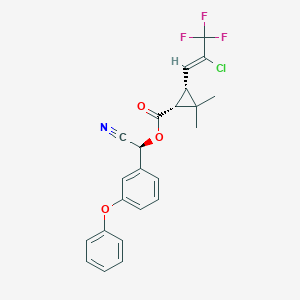
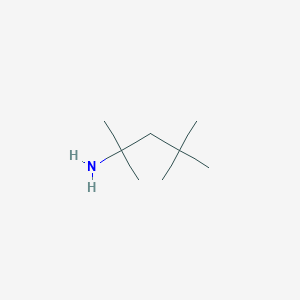
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)

